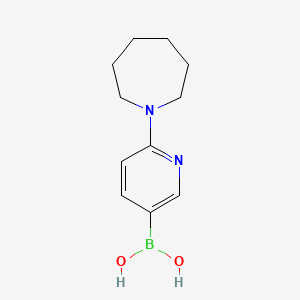

(6-(Azepan-1-yl)pyridin-3-yl)boronic acid

Description

Properties

IUPAC Name |

[6-(azepan-1-yl)pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BN2O2/c15-12(16)10-5-6-11(13-9-10)14-7-3-1-2-4-8-14/h5-6,9,15-16H,1-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYQGUMHHNOVNPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)N2CCCCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70716560 | |

| Record name | [6-(Azepan-1-yl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227612-21-6 | |

| Record name | [6-(Azepan-1-yl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Strategic Synthesis of (6-(Azepan-1-yl)pyridin-3-yl)boronic Acid: A Key Intermediate for Drug Discovery

An In-depth Technical Guide:

Abstract

Pyridinyl boronic acids are foundational building blocks in modern medicinal chemistry, primarily serving as versatile coupling partners in palladium-catalyzed reactions like the Suzuki-Miyaura coupling.[1][2] The incorporation of a seven-membered azepane ring introduces unique conformational flexibility and lipophilicity, making it a valuable scaffold in drug design.[3][4] This guide provides a comprehensive, field-proven protocol for the synthesis of (6-(Azepan-1-yl)pyridin-3-yl)boronic acid. We detail a robust two-stage synthetic strategy, beginning with the regioselective Miyaura borylation of a dihalopyridine precursor, followed by a thermally-driven nucleophilic aromatic substitution (SNAr) to introduce the azepane moiety. This document is intended for researchers, chemists, and drug development professionals, offering not just a procedural walkthrough but also the underlying chemical rationale, troubleshooting advice, and characterization data to ensure reproducible success.

Rationale and Synthetic Strategy

The synthesis of this compound is most strategically approached via a two-part sequence that allows for precise control over the introduction of each functional group. The overall workflow is designed to first install the synthetically versatile boronic acid group onto the pyridine core, followed by the introduction of the cyclic amine.

The chosen strategy involves:

-

Miyaura Borylation: This palladium-catalyzed cross-coupling reaction installs a boronic ester at the C-5 position of a 2-chloropyridine scaffold.[1] Starting with 2-chloro-5-iodopyridine allows for a highly regioselective reaction, as the C-I bond is significantly more reactive towards oxidative addition to the palladium catalyst than the C-Cl bond. The boronic acid is protected as a pinacol ester, which enhances stability, simplifies purification, and prevents the formation of boroxines.[5]

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, particularly with a chlorine atom at the C-2/C-6 position, facilitates SNAr reactions.[6] The pre-installed boronic ester is sufficiently robust to withstand the thermal conditions required for the displacement of the chloride by the secondary amine, azepane.

-

Hydrolysis: The final step involves the acidic deprotection of the pinacol ester to yield the target boronic acid, which is suitable for downstream applications such as Suzuki-Miyaura coupling.

This sequence is generally preferred over the alternative (SNAr followed by borylation) because the initial borylation of a simple dihalopyridine is often cleaner and more predictable than attempting to borylate a pyridine ring already substituted with an amine, which can complicate the reaction through catalyst inhibition or side reactions.

Overall Synthetic Workflow

Caption: Overall two-step synthetic route to the target compound.

Part I: Synthesis of (6-Chloropyridin-3-yl)boronic Acid Pinacol Ester

Principle & Rationale

The Miyaura borylation is a powerful method for forming carbon-boron bonds. The catalytic cycle involves the oxidative addition of the aryl halide (specifically, the C-I bond) to a Pd(0) species, followed by transmetalation with bis(pinacolato)diboron (B₂pin₂) and reductive elimination to yield the desired boronate ester and regenerate the Pd(0) catalyst.[7] Potassium acetate (KOAc) is used as a mild base, which is crucial for the transmetalation step. Dioxane is an excellent solvent for this reaction due to its high boiling point and ability to dissolve both the organic and inorganic reagents.

Experimental Protocol

| Materials & Reagents |

| Compound |

| 2-Chloro-5-iodopyridine |

| Bis(pinacolato)diboron (B₂pin₂) |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) |

| Potassium Acetate (KOAc) |

| 1,4-Dioxane (anhydrous) |

Procedure:

-

To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-chloro-5-iodopyridine (10.0 g, 41.8 mmol), bis(pinacolato)diboron (11.6 g, 45.9 mmol), and potassium acetate (12.3 g, 125.3 mmol).

-

Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

-

Add anhydrous 1,4-dioxane (200 mL) via cannula, followed by Pd(dppf)Cl₂ (1.53 g, 2.09 mmol).

-

Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and filter through a pad of Celite®, washing the pad with ethyl acetate (100 mL).

-

Concentrate the filtrate under reduced pressure to obtain a dark residue.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20%).

-

Combine the product-containing fractions and concentrate under reduced pressure to yield (6-chloropyridin-3-yl)boronic acid pinacol ester as a white to off-white solid.

Expected Yield: 80-90%.

Characterization of Intermediate

-

¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, J = 2.0 Hz, 1H), 7.90 (dd, J = 8.0, 2.0 Hz, 1H), 7.35 (d, J = 8.0 Hz, 1H), 1.35 (s, 12H).

-

LC-MS (ESI): Calculated for C₁₁H₁₅BClNO₂ [M+H]⁺: 240.09; Found: 240.1.

Part II: Synthesis of this compound

Principle & Rationale

This stage involves a nucleophilic aromatic substitution followed by hydrolysis.

-

SNAr Reaction: The chlorine atom on the electron-deficient pyridine ring is displaced by the nucleophilic nitrogen of azepane.[8] This reaction requires heat to overcome the activation energy. A high-boiling polar aprotic solvent like DMSO is ideal for this transformation, as it effectively solvates the potassium carbonate base and the reaction intermediates. Microwave-assisted protocols can also significantly accelerate this step.

-

Hydrolysis: The pinacol ester is stable to the basic conditions of the SNAr but is readily cleaved under acidic conditions to afford the final boronic acid. An aqueous acid solution is used to drive this conversion.

Experimental Protocol (SNAr and Hydrolysis)

| Materials & Reagents |

| Compound |

| (6-Chloropyridin-3-yl)boronic acid pinacol ester |

| Azepane |

| Potassium Carbonate (K₂CO₃) |

| Dimethyl sulfoxide (DMSO) |

| Hydrochloric Acid (2 M aq.) |

| Acetone |

Procedure:

-

In a 250 mL round-bottom flask, combine (6-chloropyridin-3-yl)boronic acid pinacol ester (8.0 g, 33.4 mmol), potassium carbonate (9.2 g, 66.8 mmol), and DMSO (100 mL).

-

Add azepane (4.97 g, 50.1 mmol) to the suspension.

-

Heat the reaction mixture to 120 °C and stir for 18-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Cool the mixture to room temperature and pour it into ice-water (300 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound pinacol ester. The crude product can be taken directly to the next step.

-

Dissolve the crude residue in acetone (50 mL) and add 2 M aqueous HCl (50 mL).

-

Stir the mixture vigorously at room temperature for 4-6 hours.

-

Adjust the pH of the solution to ~7-8 by the careful addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a 10:1 mixture of dichloromethane:isopropanol (4 x 100 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting solid can be purified by trituration with diethyl ether or recrystallization from an appropriate solvent system (e.g., acetonitrile/water) to yield this compound as a solid.[9]

Expected Yield: 60-75% over two steps.

Characterization of Final Product

-

Molecular Formula: C₁₁H₁₇BN₂O₂[9]

-

Molecular Weight: 220.08 g/mol [9]

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.40 (s, 1H), 7.75 (d, J = 8.4 Hz, 1H), 7.65 (s, 2H, -B(OH)₂), 6.70 (d, J = 8.4 Hz, 1H), 3.60 (t, J = 6.0 Hz, 4H), 1.70-1.60 (m, 4H), 1.55-1.45 (m, 4H).

-

¹¹B NMR (128 MHz, DMSO-d₆): δ ~20-25 ppm (broad singlet, characteristic of a trigonal planar boronic acid).[10]

-

LC-MS (ESI): Calculated for C₁₁H₁₈BN₂O₂ [M+H]⁺: 221.14; Found: 221.1.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low yield in Miyaura Borylation | 1. Inactive catalyst. 2. Insufficiently anhydrous conditions. 3. Inefficient base. | 1. Use fresh catalyst or a different palladium source/ligand combination. 2. Ensure all glassware is oven-dried and solvents are rigorously anhydrous. 3. Use freshly ground, dry potassium acetate. |

| Incomplete SNAr reaction | 1. Insufficient temperature or reaction time. 2. Base is not strong enough or has poor solubility. | 1. Increase temperature to 130-140 °C or extend reaction time. Consider using microwave irradiation for improved efficiency.[11] 2. Use a stronger base like cesium carbonate (Cs₂CO₃) or ensure K₂CO₃ is finely powdered. |

| Significant Protodeboronation | 1. Presence of water during borylation. 2. Acidic or basic conditions during work-up of the pinacol ester. 3. Unstable boronic acid product. | 1. Maintain rigorously anhydrous conditions during the borylation step. 2. Use neutral pH water for washes; avoid strong acids/bases until the final hydrolysis step. 3. Handle the final product under inert atmosphere if possible and store at low temperature.[9] |

| Difficulty in Final Purification | 1. Persistent impurities from the SNAr step. 2. Formation of boroxine anhydride from the boronic acid. | 1. Purify the intermediate pinacol ester thoroughly before hydrolysis. 2. To break up boroxines, dissolve the crude product in a solvent like THF and add a small amount of water, then re-isolate.[5] |

Conclusion

This guide delineates an efficient and reproducible synthesis of this compound. The two-stage process, leveraging a regioselective Miyaura borylation and a subsequent nucleophilic aromatic substitution, provides a reliable route to this valuable chemical building block. The detailed protocols, mechanistic rationale, and troubleshooting advice are designed to empower researchers in pharmaceutical and chemical development to successfully synthesize this and related compounds for application in Suzuki-Miyaura cross-coupling and the broader landscape of drug discovery.

References

- BenchChem. (2025). Synthesis of 6-Halo-Pyridin-3-yl Boronic Acids from 2,5-Dichloropyridine.

- Organoboron Compounds. 6-(6-chloropyridin-3-yloxy)pyridin-3-yl boronic acid - Structure, Synthesis, Properties.

- BLDpharm. 1227612-21-6|this compound.

- Organoboron Compounds. 6-(5-chloropyridin-3-yloxy)pyridin-3-yl boronic acid - Structure, Synthesis, Properties.

- Sigma-Aldrich. 6-Chloro-3-pyridinylboronic acid.

- Wikipedia.

- Sigma-Aldrich. 2-Chloro-5-iodopyridine.

- Božinović, N., Šolaja, B. A., & Opsenica, I. A. (2016). Microwave-assisted synthesis of azepines via nucleophilic aromatic substitution. Journal of the Serbian Chemical Society, 81(11), 1225–1230.

- United States Biological. 6-(Azepan-1-yl)

- BLDpharm. (6-Amino-5-chloropyridin-3-yl)boronic acid.

- Pinto, M., et al. (2020).

- Pharmaguideline. (2023). Synthesis and Medicinal Uses of Azepines.

- Pinto, M., et al. (2020).

- ResearchGate. Scheme 2a.

- ResearchGate. Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids.

- Smith, A. M., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(51), 18055–18063.

- Matsumoto, A., et al. (2017). Supplementary Information Heterocyclic Boronic Acids Display Sialic Acids Selective Binding under Hypoxic Tumor Relevant Acidic Environment. The Royal Society of Chemistry.

- ResearchGate.

- ResearchGate.

- Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides.

- Manolikakes, G. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc, 2013(i), 135-153.

- Li, W., et al. (2002). 3-pyridylboronic acid. Organic Syntheses, 79, 130.

- Lassalas, P., et al. (2018).

- ResearchGate. Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline.

- Google Patents. (2002). US20020161230A1 - Process for preparing boronic and borinic acids.

- Božinović, N., Šolaja, B. A., & Opsenica, I. A. (2016). Microwave-assisted synthesis of azepines via nucleophilic aromatic substitution. Journal of the Serbian Chemical Society.

- ResearchGate. Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines.

- Hocek, M., et al. (2002). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids. Synlett, 2002(11), 1787-1802.

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

- Santa Cruz Biotechnology. 2-Chloro-5-iodopyridine | CAS 69045-79-0.

- ResearchGate. NMR, FT-IR, Raman and UV-Vis spectroscopic investigation and DFT study of 6-Bromo-3-Pyridinyl Boronic Acid.

- Biosynth. 2-Chloro-5-iodopyridine | 69045-79-0.

- High Purity Pyridine Derivatives.

- MDPI. (2022).

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Medicinal Uses of Azepines | Pharmaguideline [pharmaguideline.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mdpi.com [mdpi.com]

- 9. usbio.net [usbio.net]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of (6-(Azepan-1-yl)pyridin-3-yl)boronic acid

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and analysis of (6-(Azepan-1-yl)pyridin-3-yl)boronic acid, a heterocyclic boronic acid of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the handling and application of this compound.

Introduction: The Significance of Pyridylboronic Acids in Modern Drug Discovery

Boronic acids are a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups. Their unique electronic properties and ability to form reversible covalent bonds with diols have positioned them as indispensable tools in organic synthesis and medicinal chemistry.[1][2] The introduction of a boronic acid moiety into a molecule can significantly alter its physicochemical and pharmacokinetic properties, often leading to enhanced biological activity.[3]

This compound belongs to the family of pyridylboronic acids, which are key building blocks in the synthesis of complex molecules, most notably through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][4] This reaction is a cornerstone of modern drug discovery, enabling the efficient formation of carbon-carbon bonds to construct biaryl and heteroaryl scaffolds present in numerous pharmaceuticals. The subject of this guide is a valuable reagent for introducing a substituted pyridine ring, a common motif in bioactive compounds.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The following table summarizes the known properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 1227612-21-6 | [5][6][7] |

| Molecular Formula | C11H17BN2O2 | [6][7] |

| Molecular Weight | 220.08 g/mol | [6][7] |

| Physical Form | Solid | [8] |

| Storage Temperature | -20°C | [6][7] |

| Purity | Highly Purified Grade Available | [6][7] |

Synthesis and Handling

The synthesis of pyridylboronic acids typically involves the reaction of a lithiated pyridine derivative with a trialkyl borate, followed by acidic workup.[9][10] A plausible synthetic route for this compound is outlined below.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Causality in Experimental Choices:

-

Lithium-Halogen Exchange: The use of n-butyllithium to perform a lithium-halogen exchange on the starting bromopyridine is a common and effective method for generating the organolithium intermediate. This reaction is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions.

-

In Situ Quench: The generated lithiopyridine is highly reactive and is immediately quenched with triisopropyl borate. This in situ trapping minimizes the decomposition of the organolithium species.

-

Acidic Workup: The resulting borate ester is hydrolyzed under acidic conditions to yield the final boronic acid.

Handling and Storage:

Boronic acids are susceptible to dehydration, which can lead to the formation of cyclic anhydrides (boroxines). It is crucial to store this compound under inert atmosphere and at the recommended low temperature (-20°C) to maintain its integrity.[6][7]

Analytical Characterization

To ensure the identity and purity of this compound, a combination of analytical techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a powerful tool for assessing the purity of boronic acids. However, on-column hydrolysis of the corresponding pinacol esters, which are common synthetic precursors, can be a challenge.[11] For the boronic acid itself, a C18 column with a mobile phase of acetonitrile and water containing a buffer like ammonium acetate is a good starting point.

Illustrative HPLC Workflow:

Caption: A typical workflow for the HPLC analysis of a boronic acid.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is well-suited for the characterization of boronic acids. It can confirm the molecular weight of the target compound. It is important to be aware of the potential for the formation of boroxines, solvent adducts, and dimers, which can complicate spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for structural elucidation. The chemical shifts of the protons and carbons on the pyridine and azepane rings will confirm the connectivity of the molecule. ¹¹B NMR can also be a valuable tool for characterizing boronic acids, with the chemical shift being sensitive to the coordination state of the boron atom.[12]

Applications in Medicinal Chemistry

The primary application of this compound is as a building block in Suzuki-Miyaura cross-coupling reactions.[4] This allows for the facile introduction of the 6-(azepan-1-yl)pyridine moiety into a wide range of molecular scaffolds. This is particularly valuable in the synthesis of libraries of compounds for screening in drug discovery programs. Boronic acids themselves have also been investigated as potential therapeutic agents, with some approved drugs containing this functional group.[3][13] They can act as enzyme inhibitors by forming reversible covalent bonds with active site serine residues.[2]

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and organic synthesis. A clear understanding of its physicochemical properties, appropriate handling and storage procedures, and suitable analytical methods are crucial for its effective use in the laboratory. While some specific experimental data for this particular molecule are not widely published, the extensive literature on boronic acids provides a solid foundation for its application. As the demand for novel heterocyclic compounds in drug discovery continues to grow, the importance of reagents like this compound will undoubtedly increase.

References

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed. [Link]

-

Pyren-1-ylboronic acid | C16H11BO2 | CID 5084102. PubChem - NIH. [Link]

-

3-Pyridinylboronic acid | C5H6BNO2 | CID 2734378. PubChem. [Link]

-

Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. [Link]

-

3-pyridylboronic acid. Organic Syntheses Procedure. [Link]

-

Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. ResearchGate. [Link]

-

A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing). [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

-

Boronic acid. Wikipedia. [Link]

-

Supplementary Information Heterocyclic Boronic Acids Display Sialic Acids Selective Binding under Hypoxic Tumor Relevant Acidic Environment. The Royal Society of Chemistry. [Link]

-

Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. PubMed. [Link]

-

(PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]

-

Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Wageningen University & Research. [Link]

-

(Pyridin-4-yl)boronic acid | C5H6BNO2 | CID 2734379. PubChem. [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronic acid - Wikipedia [en.wikipedia.org]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 1227612-21-6|this compound|BLD Pharm [bldpharm.com]

- 6. usbio.net [usbio.net]

- 7. usbio.net [usbio.net]

- 8. 6-(Piperidin-1-yl)pyridin-3-ylboronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]

(6-(Azepan-1-yl)pyridin-3-yl)boronic acid CAS number 1227612-21-6

An In-Depth Technical Guide to (6-(Azepan-1-yl)pyridin-3-yl)boronic acid (CAS: 1227612-21-6)

Foreword

The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of complex organic molecules, with the Suzuki-Miyaura reaction standing as a cornerstone in both academic and industrial laboratories.[1] Within this context, heteroaryl boronic acids are indispensable building blocks for the construction of pharmacologically relevant scaffolds.[2] This guide focuses on this compound, a specialized reagent that combines the versatile reactivity of a boronic acid with the structural features of a substituted pyridine, offering unique advantages in drug discovery and materials science. This document serves as a comprehensive resource for researchers, providing deep insights into its properties, synthesis, and application, grounded in established scientific principles and practical, field-tested methodologies.

Molecular Profile and Physicochemical Properties

This compound is a bifunctional organic compound featuring a pyridine ring substituted with a seven-membered azepane ring and a boronic acid group. This unique amalgamation of functionalities dictates its chemical behavior and utility.

-

Pyridine Core: The nitrogen atom in the pyridine ring acts as a Lewis base, influencing the molecule's coordination chemistry and its ability to participate in hydrogen bonding, a critical interaction in many biological systems.

-

Azepane Moiety: This saturated, seven-membered heterocycle imparts significant steric bulk and lipophilicity. Its conformational flexibility can be advantageous for optimizing binding interactions within protein active sites.

-

Boronic Acid Group: This functional group is the reactive center for cross-coupling reactions. It is a Lewis acid and can reversibly form esters with diols, a property often exploited in purification and sensing applications.[3]

Table 1: Physicochemical Data

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1227612-21-6 | [4][5][6][7][8][9] |

| Molecular Formula | C₁₁H₁₇BN₂O₂ | [4][9] |

| Molecular Weight | 220.08 g/mol | [4][9] |

| Appearance | Typically an off-white to yellow solid | Supplier Data |

| Storage Temperature | Recommended -20°C | [4][9] |

| Solubility | Soluble in polar organic solvents like Methanol, DMSO; limited solubility in water | General Chemical Knowledge |

| Stability | Stable under standard conditions; moisture-sensitive. Boronic acids can reversibly form cyclic anhydride trimers (boroxines), especially upon heating or under dehydrating conditions. Store under an inert, dry atmosphere. |[10][11] |

Synthesis and Mechanistic Considerations

The synthesis of substituted pyridyl boronic acids is a well-established, yet nuanced, process. A common and effective route to this compound involves a two-step sequence starting from a di-substituted pyridine.

Sources

- 1. researchgate.net [researchgate.net]

- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. usbio.net [usbio.net]

- 5. guidechem.com [guidechem.com]

- 6. 6-(Azepan-1-yl)pyridine-3-boronic acid CAS#: 1227612-21-6 [chemicalbook.com]

- 7. guidechem.com [guidechem.com]

- 8. 1227612-21-6|this compound|BLD Pharm [bldpharm.com]

- 9. usbio.net [usbio.net]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Characterization of (6-(Azepan-1-yl)pyridin-3-yl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-(Azepan-1-yl)pyridin-3-yl)boronic acid is a bifunctional organic compound featuring a pyridine ring, a tertiary amine (azepane), and a boronic acid group. This unique combination of functionalities makes it a valuable building block in medicinal chemistry and materials science, particularly for applications in Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures. The boronic acid moiety serves as a versatile handle for forming carbon-carbon or carbon-heteroatom bonds, while the substituted pyridine core can influence the molecule's electronic properties, solubility, and biological activity.

Accurate and comprehensive characterization of this reagent is paramount to ensure its identity, purity, and suitability for downstream applications. This technical guide provides an in-depth overview of the essential spectroscopic techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While specific experimental data for this compound is not widely published, this guide will present predicted spectral data based on established principles and data from analogous structures, alongside field-proven protocols for data acquisition and interpretation.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data.

Figure 1. Chemical structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹¹B NMR are particularly informative.

A critical consideration when acquiring NMR spectra of boronic acids is their propensity to form cyclic, trimeric anhydrides known as boroxines, especially in aprotic solvents like CDCl₃ or upon removal of water.[1] This can lead to broadened signals or the appearance of multiple species in the spectrum. To ensure the acquisition of a clean spectrum of the monomeric boronic acid, it is often advisable to use a protic solvent like methanol-d₄ (CD₃OD) or to add a small amount of D₂O to the NMR sample, which helps break up the boroxine oligomers.[1]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity. The predicted chemical shifts (in ppm, relative to TMS) in a suitable solvent like DMSO-d₆ are as follows:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Pyridine H-2 | ~8.4 - 8.2 | d | 1H | Most downfield pyridine proton due to proximity to nitrogen and deshielding by the boronic acid group. |

| Pyridine H-4 | ~7.8 - 7.6 | dd | 1H | Coupled to both H-2 and H-5 (meta and ortho coupling, respectively). |

| Pyridine H-5 | ~7.0 - 6.8 | d | 1H | Upfield shift due to the electron-donating effect of the azepane group. |

| Azepane α-CH₂ | ~3.6 - 3.4 | t | 4H | Protons on the carbons directly attached to the nitrogen atom. |

| Azepane β,γ-CH₂ | ~1.8 - 1.5 | m | 8H | Overlapping multiplets for the remaining methylene groups of the azepane ring. |

| B(OH)₂ | ~8.0 - 7.5 | br s | 2H | Broad singlet, exchangeable with D₂O. Position can be concentration and temperature-dependent. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Pyridine C-6 | ~160 - 158 | Attached to the electron-donating azepane nitrogen, resulting in a downfield shift. |

| Pyridine C-2 | ~148 - 146 | Deshielded by the ring nitrogen. |

| Pyridine C-4 | ~138 - 136 | |

| Pyridine C-5 | ~108 - 106 | Shielded by the azepane group. |

| Pyridine C-3 | - | The carbon attached to boron (ipso-carbon) often shows a very broad or undetectable signal due to quadrupolar relaxation of the boron nucleus.[2] |

| Azepane α-C | ~48 - 46 | |

| Azepane β-C | ~28 - 26 | |

| Azepane γ-C | ~27 - 25 |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[3]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

If peak overlap is an issue, or for definitive assignments, perform a 2D COSY (Correlation Spectroscopy) experiment to establish proton-proton coupling networks.[4]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time (several hours) may be necessary.

-

Perform a 2D HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate each proton with its directly attached carbon.[4]

-

Perform a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment to establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons.[4]

-

-

¹¹B NMR Acquisition:

-

To confirm the boron environment, an ¹¹B NMR spectrum can be acquired. For a trigonal planar boronic acid, a single broad peak is expected in the range of δ 25-35 ppm.[5]

-

Figure 2. Workflow for NMR-based structural elucidation.

II. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.

The analysis of boronic acids by MS can be complicated by their tendency to dehydrate in the gas phase.[6] Electrospray ionization (ESI) is a soft ionization technique well-suited for this class of compounds, often yielding the protonated molecular ion [M+H]⁺.

Predicted Mass Spectrum (ESI+)

-

Molecular Formula: C₁₁H₁₇BN₂O₂

-

Exact Mass: 220.1387

-

Expected Ion ([M+H]⁺): m/z 221.1465

The spectrum should show a prominent peak corresponding to the protonated molecule. The isotopic pattern of this peak will be influenced by the natural abundance of boron isotopes (¹⁰B ≈ 20%, ¹¹B ≈ 80%).

Potential Fragmentation Patterns

While ESI is a soft technique, some in-source fragmentation may occur. Key fragmentation pathways for related compounds often involve:

-

Loss of H₂O: [M+H - H₂O]⁺

-

Loss of B(OH)₂: Cleavage of the C-B bond.

-

Fragmentation of the azepane ring: Sequential loss of ethylene units.[7]

Experimental Protocol for LC-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL in the mobile phase.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF, Orbitrap) coupled with a liquid chromatography (LC) system.

-

Chromatography:

-

Column: A standard C18 reversed-phase column.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acidifier like 0.1% formic acid to promote protonation.

-

Flow Rate: 0.2-0.5 mL/min.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Analysis: Acquire full scan data to detect the molecular ion. Perform tandem MS (MS/MS) on the parent ion (m/z 221.1465) to induce fragmentation and support structural assignment.[8]

-

III. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Predicted Characteristic IR Absorptions

The spectrum of this compound is expected to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3400 - 3200 | O-H stretch (boronic acid) | Broad, Strong |

| 3050 - 3010 | C-H stretch (aromatic) | Medium |

| 2950 - 2850 | C-H stretch (aliphatic, azepane) | Strong |

| 1610 - 1580 | C=C & C=N stretch (pyridine ring) | Medium-Strong |

| 1380 - 1330 | B-O stretch | Strong |

| 1200 - 1100 | C-N stretch (azepane) | Medium |

The broad O-H stretching band is a hallmark of the boronic acid group, often indicative of hydrogen bonding. The strong B-O stretching absorption is also a key diagnostic feature.[9]

Experimental Protocol for FT-IR

-

Sample Preparation:

-

KBr Pellet Method: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.[10] This method is standard for obtaining high-quality spectra of solid samples.

-

ATR Method: Alternatively, for rapid analysis, place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory and apply pressure to ensure good contact.[10]

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the instrument and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

Figure 3. General workflow for FT-IR analysis of a solid sample.

Conclusion

The structural integrity of this compound can be unequivocally confirmed through a combination of NMR spectroscopy, mass spectrometry, and IR spectroscopy. While publicly available spectra for this specific compound are scarce, a predictive approach based on the well-understood spectroscopic behavior of its constituent moieties provides a robust framework for its characterization. NMR spectroscopy offers the most detailed structural map, MS confirms the molecular weight and formula, and IR spectroscopy provides a rapid check for key functional groups. By following the detailed protocols outlined in this guide, researchers can confidently validate the identity and purity of this important synthetic building block, ensuring the reliability and reproducibility of their scientific endeavors.

References

-

Matsumoto, A., et al. (2017). Supplementary Information: Heterocyclic Boronic Acids Display Sialic Acids Selective Binding under Hypoxic Tumor Relevant Acidic Environment. The Royal Society of Chemistry. Available at: [Link]

-

Pandiyan, R., et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 6(19), 7854-7860. Available at: [Link]

-

Jayashree, R., & Kodadek, T. (2010). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 21(9), 1603-1612. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Department of Chemistry. Available at: [Link]

-

Widdifield, C. M., & Bryce, D. L. (2009). Supporting Information for Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol. Dalton Transactions. Available at: [Link]

-

ResearchGate. (2019). Analysis of Boronic Acids Without Chemical Derivatisation. Available at: [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Available at: [Link]

-

ResearchGate. (2018). NMR, FT-IR, Raman and UV-Vis spectroscopic investigation and DFT study of 6-Bromo-3-Pyridinyl Boronic Acid. Available at: [Link]

-

Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. r/chemistry. Available at: [Link]

-

ResearchGate. (2015). ATR-FT-IR spectra of 1 , 2 , and boronate microparticles BP. Available at: [Link]

-

South Dakota State University. (n.d.). ¹¹B NMR Chemical Shifts. Department of Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

-

Chemistry LibreTexts. (2025). 8.7.6: Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. drawellanalytical.com [drawellanalytical.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR of (6-(Azepan-1-yl)pyridin-3-yl)boronic acid

Introduction: The Significance of (6-(Azepan-1-yl)pyridin-3-yl)boronic acid in Modern Drug Discovery

This compound, with its unique molecular architecture combining a substituted pyridine ring and a reactive boronic acid moiety, represents a class of compounds of significant interest to the pharmaceutical and agrochemical industries. Boronic acids are versatile synthetic intermediates, most notably in Suzuki-Miyaura cross-coupling reactions, which are fundamental to the construction of complex molecular frameworks.[1][2] The incorporation of the azepane and pyridine motifs introduces specific steric and electronic properties, making this molecule a valuable building block in the design of novel therapeutic agents and other functional materials.[3]

The utility of such compounds is underscored by the growing number of boronic acid-containing drugs approved by the FDA, such as Velcade® (bortezomib). This trend highlights the importance of robust analytical techniques for the unambiguous characterization of these molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation in organic chemistry, providing unparalleled insight into molecular structure, connectivity, and conformation.

This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the spectral features of this compound and the underlying principles governing them. We will delve into the theoretical considerations specific to this molecule, provide detailed experimental protocols for acquiring high-quality spectra, and present a thorough interpretation of the ¹H and ¹³C NMR data.

Theoretical Framework: Navigating the Nuances of NMR for a Substituted Pyridinylboronic Acid

A nuanced understanding of the structural features of this compound is paramount to interpreting its NMR spectra. Several key factors influence the chemical shifts and signal appearances: the electron-withdrawing nature of the pyridine nitrogen, the electronic effects of the azepanyl and boronic acid substituents, and the inherent properties of the boron nucleus.

The Pyridine Ring: Anisotropic Effects and Substituent Influences

The pyridine ring is an aromatic system where the nitrogen atom's electronegativity significantly deshields the adjacent α-protons (at C2 and C6) and carbons.[4] This results in their characteristic downfield chemical shifts in the NMR spectra. The protons on a simple pyridine ring typically resonate in distinct regions:

-

α-protons (C2, C6): Most deshielded, appearing furthest downfield (δ 8.5-8.8 ppm).[4]

-

γ-proton (C4): Intermediate chemical shift (δ 7.5-7.8 ppm).[4]

-

β-protons (C3, C5): Most shielded, appearing furthest upfield relative to other ring protons (δ 7.1-7.5 ppm).[4]

Substituents dramatically modulate these chemical shifts. The azepan-1-yl group at the C6 position is an electron-donating group, which will cause an upfield shift of the pyridine ring protons, particularly the adjacent proton at C5. Conversely, the boronic acid group at the C3 position is electron-withdrawing, leading to a downfield shift of the neighboring protons at C2 and C4.

The Azepane Moiety: Conformational Dynamics

The seven-membered azepane ring is a saturated heterocyclic system that exhibits conformational flexibility. The protons on the carbons adjacent to the nitrogen (α-protons) are typically deshielded compared to the other methylene protons in the ring due to the inductive effect of the nitrogen atom. The chemical shifts of the azepane protons will generally appear in the aliphatic region of the ¹H NMR spectrum.

The Boronic Acid Group: Quadrupolar Effects and Boroxine Formation

The boron atom presents unique challenges in NMR spectroscopy. Boron has two NMR-active isotopes, ¹¹B (I=3/2, 80.1% natural abundance) and ¹⁰B (I=3, 19.9% natural abundance).[5] Both are quadrupolar nuclei, meaning they possess a non-spherical distribution of charge. This property leads to efficient nuclear relaxation, a phenomenon known as quadrupolar relaxation.

For carbons directly attached to the boron atom, this rapid relaxation of the boron nucleus can lead to significant broadening of the carbon signal in the ¹³C NMR spectrum, sometimes to the point where the signal is indistinguishable from the baseline.

Furthermore, boronic acids have a propensity to undergo dehydration to form cyclic trimetric anhydrides known as boroxines. The equilibrium between the monomeric boronic acid and the boroxine is influenced by concentration, solvent, and the presence of water. This can result in complex or broad NMR spectra, as signals from both species may be present.

To obtain sharp, interpretable NMR spectra of the monomeric boronic acid, it is often necessary to use a solvent that can disrupt the boroxine structure, such as methanol-d₄ or by ensuring the presence of some D₂O.

Experimental Protocols for High-Fidelity NMR Data Acquisition

Obtaining high-resolution NMR spectra of this compound necessitates careful attention to the experimental setup to mitigate the challenges of boroxine formation and potential signal broadening.

Sample Preparation

-

Solvent Selection: The choice of solvent is critical. For routine ¹H and ¹³C NMR, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) are recommended. CD₃OD is particularly effective at breaking up the boroxine trimers through the formation of boronic esters, leading to sharper signals for the aromatic protons. For observing the B(OH)₂ protons, a non-protic solvent like DMSO-d₆ is necessary.

-

Concentration: To minimize intermolecular interactions and the propensity for oligomerization, it is advisable to use a relatively low concentration, in the range of 5-15 mg in 0.6-0.7 mL of deuterated solvent.

-

Purity: Ensure the sample is free from paramagnetic impurities, which can cause severe line broadening. If necessary, filter the sample solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.

NMR Instrument Parameters

-

¹H NMR:

-

Spectrometer Frequency: 400 MHz or higher is recommended for better signal dispersion.

-

Number of Scans: 16 to 64 scans are typically sufficient.

-

Relaxation Delay (d1): A delay of 1-2 seconds is usually adequate.

-

Acquisition Time (aq): 3-4 seconds to ensure good resolution.

-

-

¹³C NMR:

-

Spectrometer Frequency: 100 MHz or higher.

-

Technique: Proton-decoupled ¹³C NMR.

-

Number of Scans: Due to the lower natural abundance of ¹³C and potential quadrupolar broadening, a higher number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio, especially for the carbon attached to boron.

-

Relaxation Delay (d1): A 2-second delay is a good starting point.

-

The following diagram illustrates a generalized workflow for the NMR analysis of this compound.

Spectral Analysis and Interpretation

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum will feature signals in both the aromatic and aliphatic regions.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.5 | s | 1H | H-2 | Adjacent to nitrogen and ortho to the electron-withdrawing boronic acid group. |

| ~7.9 | d | 1H | H-4 | Meta to the electron-donating azepanyl group and ortho to the boronic acid group. |

| ~6.7 | d | 1H | H-5 | Ortho to the electron-donating azepanyl group. |

| ~4.5-5.5 | br s | 2H | B(OH)₂ | Broad signal due to exchange; position is concentration and solvent dependent. May not be observed in protic solvents like CD₃OD. |

| ~3.6 | t | 4H | Azepane (α-CH₂) | Protons on carbons adjacent to the pyridine nitrogen. |

| ~1.8 | m | 4H | Azepane (β-CH₂) | Protons on the next set of carbons in the azepane ring. |

| ~1.6 | m | 4H | Azepane (γ-CH₂) | Protons in the middle of the azepane ring. |

Table 1: Predicted ¹H NMR spectral data for this compound.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160 | C-6 | Carbon attached to the electron-donating nitrogen of the azepane ring. |

| ~145 | C-2 | Deshielded carbon adjacent to the pyridine nitrogen. |

| ~140 | C-4 | Aromatic carbon deshielded by the adjacent boronic acid group. |

| ~125 | C-3 | Carbon attached to boron; signal may be broad or unobservable due to quadrupolar relaxation. |

| ~108 | C-5 | Shielded aromatic carbon ortho to the electron-donating azepanyl group. |

| ~48 | Azepane (α-C) | Carbons adjacent to the pyridine nitrogen. |

| ~28 | Azepane (β-C) | Carbons in the azepane ring. |

| ~27 | Azepane (γ-C) | Carbons in the azepane ring. |

Table 2: Predicted ¹³C NMR spectral data for this compound.

The relationships between the different parts of the molecule are visualized in the diagram below.

Conclusion and Future Outlook

This guide has provided a comprehensive overview of the ¹H and ¹³C NMR spectroscopy of this compound. By understanding the theoretical principles and employing the detailed experimental protocols outlined, researchers can confidently acquire and interpret high-quality NMR data for this important class of compounds. The predicted spectral data serves as a valuable reference for structural confirmation. As the role of boronic acids in drug discovery and materials science continues to expand, a thorough grasp of their analytical characterization by NMR will remain an indispensable skill for scientists in the field. Further investigations using 2D NMR techniques such as HSQC and HMBC would provide definitive assignments of all proton and carbon signals, further solidifying the structural elucidation of this versatile molecule.

References

- Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry, 2017.

- Li, Y., et al. Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters.

- De Nanteuil, F., et al. Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. Organic & Biomolecular Chemistry, 2017.

- Wishart, D.S., et al. HMDB: a knowledgebase for the human metabolome. Nucleic Acids Research, 2009.

- 1H-Azepine - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- Matsumoto, A., et al. Heterocyclic Boronic Acids Display Sialic Acids Selective Binding under Hypoxic Tumor Relevant Acidic Environment. The Royal Society of Chemistry, 2017.

- Appel, R., et al. Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol.

- Al-Majid, A.M., et al.

- 6-(Azepan-1-yl)pyridine-3-boronic acid - Data Sheet.

- Application Notes and Protocols for NMR Spectroscopy of Pyridine Deriv

- 1227612-21-6|this compound. BLDpharm.

- (6-Aminopyridin-3-yl)boronic acid. PubChem.

- 1692-25-7|Pyridin-3-ylboronic acid. BLDpharm.

- Quadrupolar relax

- (6-(p-Tolyloxy)pyridin-3-yl)boronic acid. PubChem.

- 3-Pyridylboronic acid(1692-25-7) 1H NMR spectrum. ChemicalBook.

- Li, W., et al. 3-pyridylboronic acid. Organic Syntheses Procedure.

- Boron NMR. University of Ottawa.

- A Nuclear Magnetic Resonance and Relax

- Pyridine-4-boronic acid(1692-15-5) 1H NMR spectrum. ChemicalBook.

- Pyridine(110-86-1) 13C NMR spectrum. ChemicalBook.

- 6-Fluoro-3-pyridinylboronic acid 351019-18-6. Sigma-Aldrich.

- Baker, S.J., et al.

- 6-(Azepan-1-yl)pyridine-3-boronic acid. Sigma-Aldrich.

- [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000691).

- Recording NMR spectra for aryl boronic acids - overcoming oligomeriz

- 1227612-21-6|this compound. BLDpharm.

- 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).

- Al-Zoubi, R.M., et al. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 2022.

- Roy, B., et al. Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. MDPI, 2011.

- Stefani, H.A., et al. Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 2020.

- Li, W., et al. Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. Organic Syntheses, 2004.

- Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline.

- recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc.

- An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Tolylboronic Acid. Benchchem.

- 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride.

- Phenylboronic acid(98-80-6) 1H NMR spectrum. ChemicalBook.

Sources

An In-depth Technical Guide to the Mass Spectrometry Analysis of (6-(Azepan-1-yl)pyridin-3-yl)boronic acid

This guide provides a comprehensive technical overview for the mass spectrometric analysis of (6-(Azepan-1-yl)pyridin-3-yl)boronic acid, a key building block in contemporary drug discovery. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural steps to explain the underlying principles and strategic decisions essential for robust and reliable characterization of this and similar molecules.

Introduction: The Analytical Challenge of Heterocyclic Boronic Acids

This compound (Chemical Formula: C₁₁H₁₇BN₂O₂, Molecular Weight: 220.08 g/mol ) is a bifunctional molecule of significant interest, particularly as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex pharmaceutical intermediates.[1][2] Its structure, featuring a pyridine ring, a saturated seven-membered azepane ring, and a reactive boronic acid moiety, presents a unique set of challenges and opportunities for mass spectrometric analysis.

The primary analytical difficulties with boronic acids include their propensity to undergo dehydration to form cyclic anhydride trimers known as boroxines, and their potential to form adducts with solvents or other species in the electrospray ionization (ESI) source.[3][4] These phenomena can complicate mass spectra, making it difficult to identify the true molecular ion and interpret fragmentation data. Furthermore, the presence of two basic nitrogen atoms in the structure of this compound adds another layer of complexity, as the site of protonation during ESI will dictate the subsequent fragmentation pathways.[5]

This guide will dissect these challenges and provide a field-proven Liquid Chromatography-Mass Spectrometry (LC-MS) methodology designed for the accurate identification and structural elucidation of this compound. We will explore the rationale behind the choice of ionization mode, predict the fragmentation cascade based on fundamental chemical principles and data from analogous structures, and present a self-validating analytical protocol.

Foundational Principles: Ionization and Molecular Behavior

The successful mass spectrometric analysis of any compound begins with the efficient and predictable generation of gas-phase ions. For a molecule like this compound, which contains basic nitrogen atoms, positive mode Electrospray Ionization (ESI) is the unequivocal choice. The acidic mobile phase conditions typically used in reversed-phase liquid chromatography facilitate the protonation of the analyte, leading to the formation of the even-electron, protonated molecule [M+H]⁺.

The Critical Role of the Protonation Site

The molecule possesses two potential sites for protonation: the sp² hybridized nitrogen of the pyridine ring and the sp³ hybridized nitrogen of the azepane ring. The pyridine nitrogen is generally less basic than the aliphatic amine of the azepane due to the electron-withdrawing nature of the aromatic ring. Therefore, the azepane nitrogen is the most probable site of protonation. This initial event is critical as it localizes the positive charge and directs the subsequent fragmentation pathways under collision-induced dissociation (CID).[5] Fragmentation will preferentially occur at bonds adjacent to this charge site.

Experimental Workflow: A Validated LC-MS/MS Protocol

The following protocol is designed for robustness and reproducibility, incorporating principles that mitigate the common challenges associated with boronic acid analysis.

Caption: High-level workflow for the LC-MS/MS analysis.

Detailed Step-by-Step Methodology

1. Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

-

Dilute this stock solution to a working concentration of 1-10 µg/mL using the initial mobile phase conditions (95% Mobile Phase A). The use of the mobile phase as the diluent ensures compatibility with the chromatographic system and avoids peak distortion.

2. Liquid Chromatography Conditions:

-

Column: Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent. A C18 column provides excellent retention for the moderately polar analyte.

-

Mobile Phase A: Water with 0.1% Formic Acid. The acid is crucial for promoting protonation of the analyte for positive ESI mode.[6]

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient:

-

0.0 min: 5% B

-

1.0 min: 5% B

-

5.0 min: 95% B

-

6.0 min: 95% B

-

6.1 min: 5% B

-

8.0 min: 5% B

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 400 °C.

-

Desolvation Gas Flow: 800 L/Hr (Nitrogen).

-

Cone Gas Flow: 50 L/Hr.

-

Acquisition Mode:

-

MS1 (Full Scan): Scan range of m/z 100-500 to detect the protonated molecular ion.

-

MS2 (Product Ion Scan): Select the [M+H]⁺ ion (m/z 221.15) as the precursor for collision-induced dissociation (CID).[7] Use a collision energy ramp (e.g., 15-40 eV) to generate a comprehensive fragmentation spectrum.

-

Data Interpretation: Predicting the Fragmentation Pathway

The collision-induced dissociation of the protonated molecule, [C₁₁H₁₈BN₂O₂]⁺, is expected to follow logical pathways driven by the stability of the resulting fragment ions. The primary site of fragmentation will be the azepane ring, due to the charge localization on its nitrogen atom.

Key Molecular and Fragment Ion Data

| Ion Description | Proposed Structure | Exact Mass (m/z) |

| [M+H]⁺ | Protonated Parent Molecule | 221.1512 |

| Fragment A | Loss of C₂H₄ (ethylene) | 193.1200 |

| Fragment B | Loss of C₄H₈ | 165.0887 |

| Fragment C | Loss of azepane ring | 123.0457 |

| Fragment D | Pyridinylboronic acid cation | 124.0519 |

| Fragment E | Loss of B(OH)₂ | 79.0597 |

Proposed Fragmentation Mechanism

The fragmentation cascade is initiated by cleavages within the protonated azepane ring. Alpha-cleavage (cleavage of a C-C bond adjacent to the nitrogen) is a dominant pathway for aliphatic amines.[8]

Caption: Proposed ESI-MS/MS fragmentation of this compound.

Pathway Elucidation:

-

Initial Ring Fragmentation (Formation of A and B): The protonated azepane ring is energetically activated in the collision cell. It can undergo ring-opening followed by the neutral loss of stable alkene fragments. The loss of ethylene (C₂H₄, 28 Da) leads to Fragment A (m/z 193.12) , while the loss of butylene (C₄H₈, 56 Da) results in Fragment B (m/z 165.09) . These types of fragmentations are characteristic of saturated N-heterocycles.

-

Cleavage of the C-N Bond (Formation of D): A significant fragmentation pathway involves the homolytic cleavage of the C-N bond connecting the pyridine and azepane rings. This would lead to the formation of a protonated aminopyridine radical cation and a neutral azepane radical. A subsequent hydrogen rearrangement could lead to the pyridinylboronic acid cation, Fragment D (m/z 124.05) .

-

Complete Loss of the Azepane Ring (Formation of C): Further fragmentation of intermediates A or B, or a direct cleavage from the parent ion, can result in the complete loss of the azepane moiety, yielding the 6-aminopyridin-3-yl)boronic acid cation, Fragment C (m/z 123.05) .

-

Loss of the Boronic Acid Group (Formation of E): A common fragmentation for arylboronic acids is the loss of the boronic acid group. From Fragment C, the loss of the B(OH)₂ radical (43 Da) would generate the aminopyridine cation, Fragment E (m/z 79.06) .

Trustworthiness and Self-Validation

The integrity of this analytical method is ensured by several key principles:

-

Chromatographic Separation: The LC step separates the analyte from potential impurities, including starting materials or boroxine trimers, ensuring that the mass spectrum is representative of the target compound.

-

High-Resolution Mass Spectrometry (HRMS): Using an Orbitrap or Time-of-Flight (TOF) mass analyzer allows for the determination of the exact mass of the precursor and fragment ions. This enables the calculation of elemental compositions, providing a high degree of confidence in ion identification and distinguishing it from isobaric interferences.

-

Predictable Fragmentation: The observed fragmentation pattern should align with the established principles of ion chemistry for the constituent functional groups. The presence of the predicted key fragments (e.g., m/z 193, 165, 123) serves as a validation of the compound's structure.

Conclusion

The mass spectrometric analysis of this compound is a tractable challenge when approached with a sound understanding of the molecule's chemical properties. By employing a reversed-phase LC-MS/MS method with positive electrospray ionization and an acidified mobile phase, analysts can reliably generate a protonated molecular ion while minimizing the formation of complicating adducts and boroxines. The interpretation of the resulting MS/MS spectrum, guided by the predictable fragmentation of the protonated azepane moiety, allows for confident structural confirmation. This guide provides a robust framework that can be adapted for the analysis of a wide range of similar heterocyclic boronic acids, empowering researchers in the pharmaceutical and chemical industries to accelerate their discovery and development efforts.

References

-

Canary, J. W., et al. (2017). "Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction". Journal of the American Chemical Society. Available at: [Link]

-

Chemie, A. (2016). "Suzuki–Miyaura Coupling". Synthetic Methods in Drug Discovery: Volume 1. Available at: [Link]

-

Demir, B., et al. (2013). "Arylboronic acid chemistry under electrospray conditions". Chemistry. Available at: [Link]

-

Gadamsetty, G., et al. (2021). "A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor". American Journal of Analytical Chemistry. Available at: [Link]

-

Lee, J., et al. (2024). "Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling". Journal of Chemical Information and Modeling. Available at: [Link]

-

Li, W., et al. (2012). "A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry". Analytical Methods. Available at: [Link]

-

Myhill, J. A., et al. (2018). "Real-Time Mass Spectrometric Investigations into the Mechanism of the Suzuki–Miyaura Reaction". Organometallics. Available at: [Link]

-

Rainier, J. D. (2013). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates". Angewandte Chemie International Edition. Available at: [Link]

-

SIELC Technologies. "Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column". Available at: [Link]

-

Soltani, S., et al. (2020). "Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography". Analytical and Bioanalytical Chemistry. Available at: [Link]

-

Wikipedia. "Collision-induced dissociation". Available at: [Link]

-

Wikipedia. "Mass spectral interpretation". Available at: [Link]

-

Chemistry LibreTexts. (2023). "Mass Spectrometry - Fragmentation Patterns". Available at: [Link]

Sources

- 1. web.uvic.ca [web.uvic.ca]

- 2. books.rsc.org [books.rsc.org]

- 3. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

Stability and Storage of (6-(Azepan-1-yl)pyridin-3-yl)boronic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-(Azepan-1-yl)pyridin-3-yl)boronic acid is a key building block in contemporary drug discovery, valued for its role in the synthesis of complex molecules through cross-coupling reactions. As with many boronic acid derivatives, its utility is intrinsically linked to its stability. This guide provides a comprehensive technical overview of the factors influencing the stability of this compound, offering field-proven insights into its storage, handling, and analytical monitoring. Understanding the chemical liabilities of this reagent is paramount for ensuring the reproducibility of synthetic procedures and the integrity of screening compounds.

Chemical Profile and Inherent Stability Considerations

This compound possesses a unique electronic architecture that dictates its reactivity and stability. The azepane substituent at the 6-position of the pyridine ring acts as a strong electron-donating group, increasing the electron density of the aromatic system. This electronic enrichment generally enhances the stability of the C-B bond against certain degradation pathways, yet it does not render the molecule impervious to decomposition.

The primary degradation pathway for arylboronic acids, including heteroaryl derivatives, is protodeboronation , the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This process is highly influenced by the presence of moisture and the pH of the environment. While 3-pyridinylboronic acids are generally more stable than their 2-pyridinyl counterparts, the electron-donating nature of the azepane group can influence the rate of this degradation.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1227612-21-6 | [1] |

| Molecular Formula | C₁₁H₁₇BN₂O₂ | [1] |

| Molecular Weight | 220.08 g/mol | [1] |

| Recommended Storage | -20°C | [1] |

Key Factors Influencing Stability

Temperature

As a general principle, lower temperatures slow down chemical degradation. For this compound, the recommended storage temperature is -20°C [1]. This is crucial for minimizing the rate of any potential degradation reactions over long-term storage. Shipping may occur at room temperature, but immediate transfer to a controlled cold environment upon receipt is critical.

Moisture (Hydrolysis)

Moisture is a key antagonist to the stability of boronic acids. In the presence of water, boronic acids can exist in equilibrium with their boroxines (anhydrides). More critically, water is a reactant in the protodeboronation pathway. Therefore, it is imperative to store this compound in a dry environment. The use of desiccants and storage in a well-sealed container are highly recommended.

pH

Light

While not as extensively documented for this specific molecule, photostability is a general concern for complex organic molecules. Exposure to UV or high-intensity visible light can provide the energy to initiate degradation pathways. Therefore, it is best practice to store this compound in an opaque container or in a dark environment to minimize the risk of photodegradation.

Oxygen (Oxidation)

Oxidation is another potential degradation pathway for boronic acids, leading to the formation of the corresponding phenol. While the electron-rich nature of this compound might influence its susceptibility, storing the compound under an inert atmosphere (e.g., argon or nitrogen) is a prudent measure to prevent oxidative degradation, especially for long-term storage.

Recommended Storage and Handling Procedures

Based on the factors outlined above, the following procedures are recommended to ensure the long-term stability and integrity of this compound:

-

Long-Term Storage: Store in a tightly sealed, opaque container at -20°C under an inert atmosphere (argon or nitrogen).

-

Short-Term Storage: For frequent use, small aliquots can be stored at 2-8°C in a desiccator to minimize temperature cycling of the main stock.

-

Handling:

-

Always handle the compound in a dry, inert atmosphere (e.g., a glove box or under a stream of argon/nitrogen).

-

Use dry solvents and reagents when preparing solutions.

-

Minimize exposure to ambient air and moisture.

-

Equilibrate the container to room temperature before opening to prevent condensation of moisture onto the solid.

-

Experimental Protocols for Stability Assessment

To ensure the quality of this compound, particularly after prolonged storage or when used in sensitive applications, stability assessment is crucial. The following are generalized protocols for conducting such studies.

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways. These studies are essential for developing stability-indicating analytical methods.

Protocol: Forced Degradation of this compound

-

Preparation of Stock Solution: Prepare a stock solution of the boronic acid in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

-

Basic Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

-

Oxidative Degradation: To a separate aliquot, add an equal volume of 3% hydrogen peroxide. Incubate at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound at 80°C for 48 hours.

-

Photodegradation: Expose the solid compound to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC-UV method.

Note: The conditions provided are starting points and may need to be adjusted based on the observed degradation.

Stability-Indicating HPLC-UV Method

A stability-indicating method is an analytical procedure that can accurately and selectively quantify the parent compound in the presence of its degradation products.

Protocol: HPLC-UV Method for Stability Assessment

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at a wavelength determined by the UV spectrum of the parent compound (e.g., 254 nm).

-

Sample Preparation: Dilute the stock solution or the reaction mixture from the forced degradation study with the initial mobile phase composition.

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

¹¹B NMR Spectroscopy for Monitoring Degradation

¹¹B NMR is a powerful tool for directly observing the boron-containing species in solution. The chemical shift of the boron nucleus is sensitive to its chemical environment, allowing for the differentiation between the boronic acid and its degradation products.

Protocol: ¹¹B NMR for Monitoring Protodeboronation

-

Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a co-solvent) at a concentration of approximately 10-20 mg/mL in a quartz NMR tube.

-

Acquisition: Acquire a ¹¹B NMR spectrum using a high-field NMR spectrometer. Typical acquisition parameters include a spectral width of 200 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Analysis: The boronic acid should give a characteristic signal in the ¹¹B NMR spectrum. The appearance of new signals, particularly a signal corresponding to boric acid (typically around 19 ppm), would indicate degradation. The relative integration of these signals can be used to quantify the extent of degradation over time.

Visualization of Key Concepts

Chemical Structure

Caption: Chemical structure of this compound.

Primary Degradation Pathway: Protodeboronation

Caption: Simplified schematic of the protodeboronation pathway.

Recommended Storage and Handling Workflow

Caption: Recommended workflow for storage and handling.

Conclusion

The stability of this compound is a critical parameter that dictates its successful application in research and development. By understanding the key factors that influence its degradation, namely temperature, moisture, pH, light, and oxygen, and by implementing rigorous storage and handling protocols, researchers can ensure the integrity and reactivity of this valuable synthetic building block. The implementation of stability-indicating analytical methods provides a robust quality control measure, ensuring the reliability of experimental outcomes. Adherence to the guidelines presented in this technical guide will empower scientists to confidently utilize this compound in their pursuit of novel chemical entities.

References

-

Cox, P. A., Reid, M., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]

-